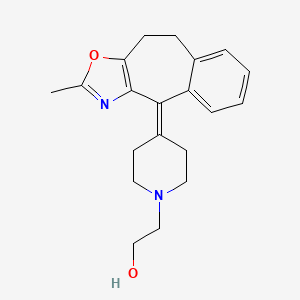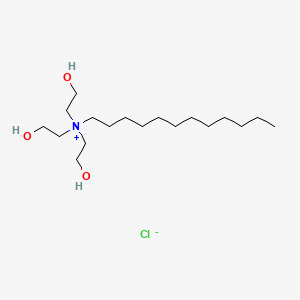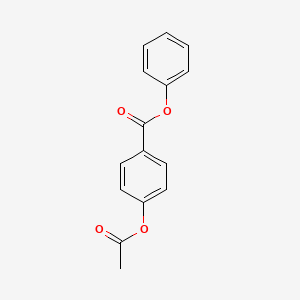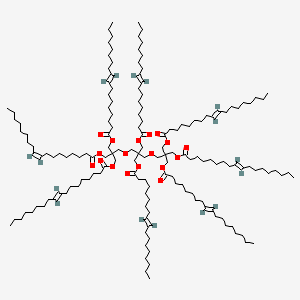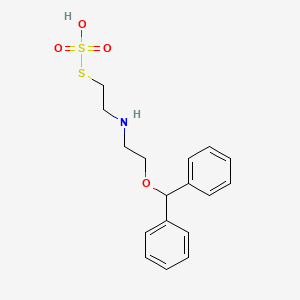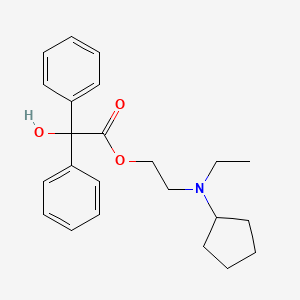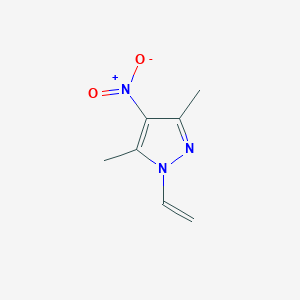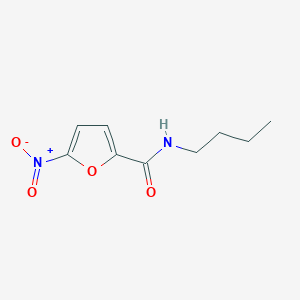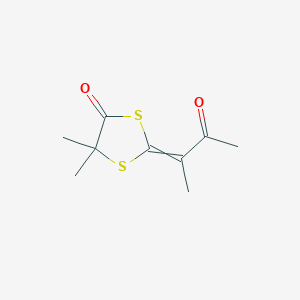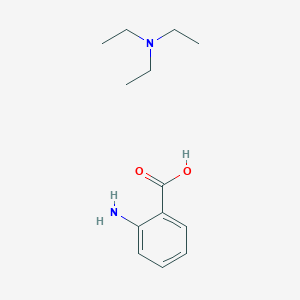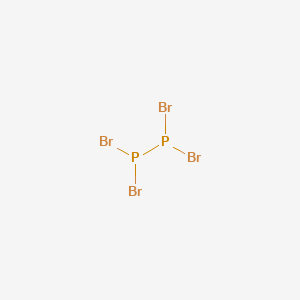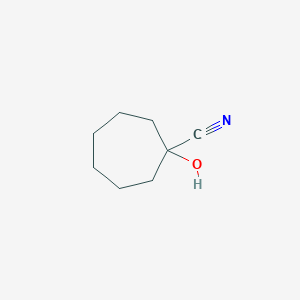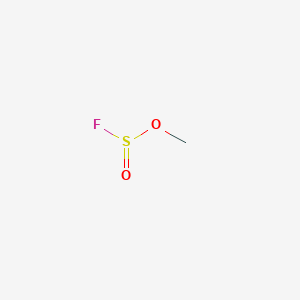
Methyl sulfurofluoridoite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl fluorosulfite, also known as methyl fluorosulfonate, is an organic compound with the formula FSO₂OCH₃. It is a colorless liquid that is used as a strong methylating agent in organic synthesis. Due to its extreme toxicity, it has largely been replaced by the related reagent methyl trifluoromethanesulfonate .
Vorbereitungsmethoden
Methyl fluorosulfite can be prepared by distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate . Another method involves the reaction of methanol with fluorosulfonic acid . Industrial production methods typically involve the use of specialized equipment to handle the highly toxic and reactive nature of the compound .
Analyse Chemischer Reaktionen
Methyl fluorosulfite is a highly electrophilic reagent and is primarily used for methylation reactions . It undergoes substitution reactions where the fluorosulfate group is replaced by other nucleophiles. Common reagents used in these reactions include alcohols, amines, and thiols . The major products formed from these reactions are methylated derivatives of the nucleophiles .
Wissenschaftliche Forschungsanwendungen
Methyl fluorosulfite has found applications in various fields of scientific research. In organic synthesis, it is used as a strong methylating agent . In chemical biology, it has been used to study the methylation of biomolecules . In the field of materials science, it has been utilized in the development of new polymers through sulfur fluoride exchange (SuFEx) click chemistry . Despite its toxicity, it remains a valuable tool in research due to its reactivity and efficiency .
Wirkmechanismus
The mechanism by which methyl fluorosulfite exerts its effects involves its high electrophilicity, which allows it to readily transfer a methyl group to nucleophiles . This methylation process can modify the chemical properties of the target molecules, leading to changes in their reactivity and function . The molecular targets of methyl fluorosulfite include various nucleophiles such as alcohols, amines, and thiols .
Vergleich Mit ähnlichen Verbindungen
Methyl fluorosulfite is similar to other methylating agents such as methyl trifluoromethanesulfonate and methyl iodide . it is less stable against hydrolysis compared to methyl trifluoromethanesulfonate . Unlike methyl iodide, which is a halide, methyl fluorosulfite contains a fluorosulfate group, making it a stronger electrophile . Other similar compounds include fluorosulfonates and fluorosulfates, which also contain the fluorosulfate group but differ in their reactivity and stability .
Eigenschaften
CAS-Nummer |
22335-03-1 |
|---|---|
Molekularformel |
CH3FO2S |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
fluorosulfinyloxymethane |
InChI |
InChI=1S/CH3FO2S/c1-4-5(2)3/h1H3 |
InChI-Schlüssel |
KHKOFNQBWYCIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


